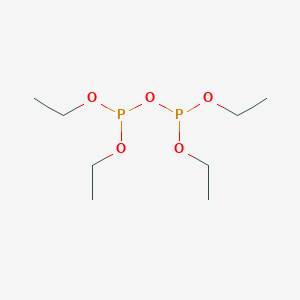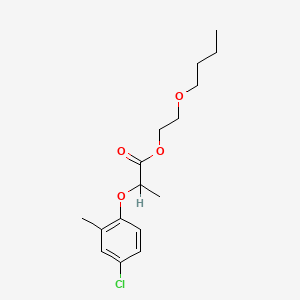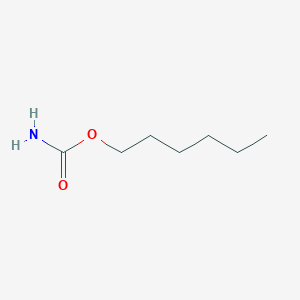
Hexyl carbamate
Übersicht
Beschreibung
Hexyl carbamate, also known as urethane, is a chemical compound with the molecular formula C7H15NO2. It is a colorless and odorless solid that is widely used in the manufacturing of various products, including plastics, adhesives, and coatings. Hexyl carbamate has also been extensively studied for its potential applications in the field of medicine and biotechnology.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Hexyl carbamate has been studied for its antibacterial properties. It has shown the ability to inhibit the growth of various gram-negative and gram-positive bacteria. Its antibacterial activity is more potent compared to compounds like urea, urethane, and other carbamates with shorter alkyl chains. This effectiveness is attributed to the increased number of carbon atoms in the alkyl chain replacing one of the -NH2 groups in urea (Weinstein, 1947).
Carbamate Group in Medicinal Chemistry
The carbamate group, of which hexyl carbamate is a part, plays a crucial role in drug design and medicinal chemistry. Carbamates are increasingly used in this field, with many derivatives designed to interact with drug targets through their carbamate moiety. This underscores the importance of the carbamate group in the development of new pharmaceuticals (Ghosh & Brindisi, 2015).
Gastrointestinal Absorption
Research has also focused on the gastrointestinal absorption of carbamates, including hexyl carbamate. The absorption rate of carbamates was found to increase with longer alkyl chains up to n-butyl, then decrease beyond that point. The absorption process is passive, and the concept of an optimal partition coefficient for intestinal absorption is discussed in the context of these findings (Houston, Upshall, & Bridges, 1974).
Binding to Bovine Serum Albumin
The interaction of hexyl carbamate and similar compounds with bovine serum albumin has been investigated. It was observed that the percentage of carbamate bound to the albumin increased progressively with the length of the hydrocarbon chain, indicating a significant interaction that could be relevant in pharmacological contexts (Wilson, Houston, & Bridges, 1972).
Carbamate Synthesis and Applications
There are studies on the synthesis of carbamates, including hexyl carbamate, through environmentally friendly processes. These methods involve catalysts and avoid the use of hazardous compounds like phosgene. Such research is critical for the sustainable production of carbamates used in various industrial applications (Litwinowicz & Kijeński, 2015).
Environmental and Toxicological Aspects
Studies also address the environmental and toxicological aspects of carbamates. For instance, their degradation by microbes and the associated biochemical mechanisms are crucial for understanding their environmental impact and for developing strategies for bioremediation of carbamate-contaminated sites (Mishra et al., 2021).
Wirkmechanismus
Target of Action
Hexyl carbamate, like other organic carbamates, is designed to interact with specific targets in the body . The primary targets of carbamates are usually enzymes or receptors, and the carbamate functionality can modulate inter- and intramolecular interactions with these targets .
Mode of Action
The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .
Pharmacokinetics
Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . This contributes to their pharmacokinetic properties, affecting their absorption, distribution, metabolism, and excretion (ADME). Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . This enhances the bioavailability and effectiveness of the compounds .
Eigenschaften
IUPAC Name |
hexyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROASJEHPZNKHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175380 | |
| Record name | Carbamic acid, hexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2114-20-7 | |
| Record name | Carbamic acid, hexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2114-20-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic acid, hexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



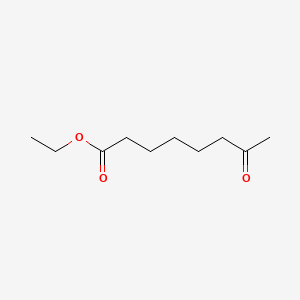

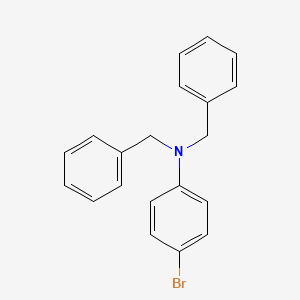
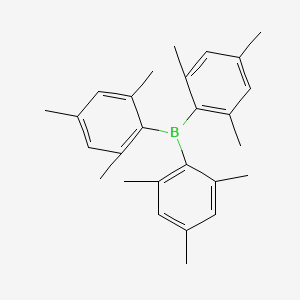

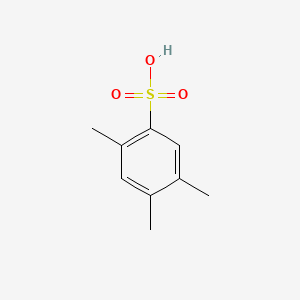
![2-[(2,4-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B1594752.png)


